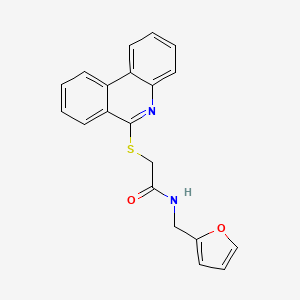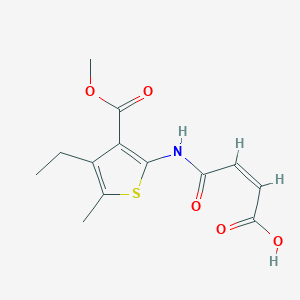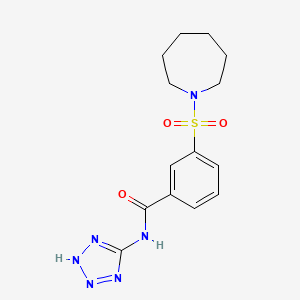![molecular formula C17H14N4O B6420794 1-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-1,3-benzodiazole CAS No. 902253-20-7](/img/structure/B6420794.png)
1-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-1,3-benzodiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-1,3-benzodiazole is a heterocyclic compound that combines the structural features of oxadiazole and benzodiazole
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylbenzoic acid hydrazide with carbon disulfide and potassium hydroxide to form the oxadiazole ring. This intermediate is then reacted with 1H-1,3-benzodiazole-2-carbaldehyde under acidic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions: 1-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
1-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly for its antimicrobial properties.
作用機序
The mechanism of action of 1-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to inhibit bacterial cell wall synthesis or interfere with essential enzymes in microbial metabolism. The exact pathways and targets can vary depending on the specific biological activity being investigated .
類似化合物との比較
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Benzodiazole Derivatives: Compounds with the benzodiazole structure also show diverse biological activities.
Uniqueness: 1-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-1,3-benzodiazole is unique due to its combined structural features, which may result in synergistic effects and enhanced biological activity compared to compounds containing only one of the rings .
特性
IUPAC Name |
2-(benzimidazol-1-ylmethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c1-12-6-8-13(9-7-12)17-20-19-16(22-17)10-21-11-18-14-4-2-3-5-15(14)21/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAMZOLCMPKWLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)CN3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)propanamide](/img/structure/B6420721.png)
![2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methylphenyl)propanamide](/img/structure/B6420729.png)
![N-(2-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B6420736.png)

![N1,N1-dimethyl-N4-[2-methyl-7-(trifluoromethyl)quinolin-4-yl]benzene-1,4-diamine](/img/structure/B6420750.png)
![methyl 4-[5-benzyl-2-(4-chlorophenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzoate](/img/structure/B6420757.png)
![methyl 2-{[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoate](/img/structure/B6420765.png)

![methyl 2-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B6420773.png)

![4-[(4-acetylpiperazin-1-yl)sulfonyl]-N-(1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B6420799.png)
![3-(3-{[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B6420809.png)
![7-Chloro-2-(2-(dimethylamino)ethyl)-6-methyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B6420823.png)
![2-[3-(diethylamino)propyl]-1-(3-ethoxyphenyl)-7-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B6420830.png)
